5-Methyl-6-azaspiro[3.4]octan-7-one
Description
5-Methyl-6-azaspiro[3.4]octan-7-one is a spirocyclic compound featuring a nitrogen atom at position 6 and a ketone group at position 7 within a bicyclic framework. Spirocyclic compounds like this are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive molecules. For example, spiro[3.4]octan-7-one derivatives are explored as α4β2 nicotinic acetylcholine receptor agonists, targeting cognitive deficits in neurological disorders . The methyl substituent at position 5 likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
1536763-23-1 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-methyl-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C8H13NO/c1-6-8(3-2-4-8)5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
TWSAKLVRXOJXBQ-UHFFFAOYSA-N |
SMILES |
CC1C2(CCC2)CC(=O)N1 |
Canonical SMILES |
CC1C2(CCC2)CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related spirocyclic compounds and their properties:
Structural and Functional Differences
- Heteroatom Positioning : The substitution of oxygen (e.g., 2-oxa or 5-oxa) versus nitrogen alters electronic properties and hydrogen-bonding capacity. For instance, 2-oxa-6-azaspiro[3.4]octan-7-one is a key intermediate in synthesizing edoxaban, an anticoagulant , whereas nitrogen-rich analogs like 5-methyl-6-azaspiro[3.4]octan-7-one are hypothesized to target neurological receptors .
- Substituent Effects : The iodomethyl group in 5-(iodomethyl)-6-azaspiro[3.4]octan-7-one introduces a heavy atom, enhancing reactivity for cross-coupling reactions in medicinal chemistry . In contrast, methyl groups improve metabolic stability but reduce polarity.
- Bicyclic vs. Spirocyclic Frameworks: Bicyclo[3.2.1]octane derivatives (e.g., 1,4-dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one) exhibit distinct stereochemical challenges during synthesis, as noted in diastereomer resolution studies .
Notes
Storage and Handling : Derivatives like 5-Oxa-7-azaspiro[3.4]octan-6-one require storage at 2–8°C to maintain stability .
Market Trends : The global market for 2-oxa-6-azaspiro[3.4]octan-7-one is projected to grow, driven by demand for anticoagulant intermediates .
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